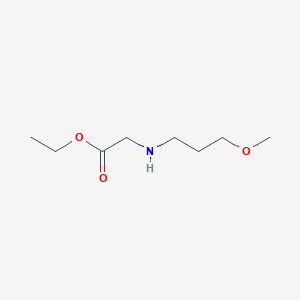

N-(3-methoxypropyl)glycine ethyl ester

Description

N-(3-Methoxypropyl)glycine ethyl ester is a glycine derivative featuring a 3-methoxypropyl substituent on the amino group and an ethyl ester at the carboxyl terminus. This compound combines the hydrolytic lability of the ethyl ester with the polar yet non-ionic character of the methoxypropyl group, making it relevant in pharmaceutical synthesis, polymer chemistry, and biomaterial applications. Its structure allows for tunable solubility and reactivity, bridging hydrophilic and lipophilic properties .

Properties

Molecular Formula |

C8H17NO3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

ethyl 2-(3-methoxypropylamino)acetate |

InChI |

InChI=1S/C8H17NO3/c1-3-12-8(10)7-9-5-4-6-11-2/h9H,3-7H2,1-2H3 |

InChI Key |

IJCXLRKRSUSLNU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNCCCOC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility : The 3-methoxypropyl group enhances solubility in polar aprotic solvents (e.g., ethyl acetate) compared to purely aliphatic analogs (e.g., tert-butyl esters). However, it is less hydrophilic than hydroxylated variants like N-(3-hydroxypropyl)methacrylamide (A3 in ) .

- Stability : Ethyl esters hydrolyze faster under acidic/basic conditions than tert-butyl esters, making them suitable for prodrugs but requiring careful storage .

Key Research Findings

- Antifouling Performance : Methoxypropyl-modified membranes (A7) reduce protein fouling by 40–60% compared to controls, rivaling PEG-based materials .

- Drug Delivery : Ethyl ester hydrolysis in physiological conditions enables controlled release, as seen in prodrug analogs .

- Thermal Stability : Bisoxalamides with methoxypropyl groups exhibit glass transition temperatures (Tg) ~80–100°C, suitable for elastomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.